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Compound of Interest

Compound Name: 7BIO

Cat. No.: B1662384 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 7-Bromoindirubin-3'-oxime (7BIO), a known

inhibitor of Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase 3β (GSK3β),

with alternative inhibitors. The information is presented to assist in the evaluation of 7BIO's

specificity and its potential applications in research and drug development.

Executive Summary
7-Bromoindirubin-3'-oxime (7BIO) is a synthetic indirubin derivative that has been reported to

inhibit both CDK5 and GSK3β. However, the available data on its potency and selectivity

presents some contradictions. While one study reports IC50 values in the micromolar range for

both kinases, another suggests only marginal activity. Furthermore, 7BIO is known to inhibit

other kinases, including DYRK1A, DYRK2, FLT3, and Aurora kinases, indicating a broader

kinase inhibitory profile.

For researchers considering 7BIO, it is crucial to weigh its dual-inhibitory action against its

potential for off-target effects. This guide provides a comparative analysis with more selective

inhibitors, Roscovitine for CDK5 and CHIR-99021 for GSK3β, to offer a clearer perspective on

7BIO's specificity.
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The following tables summarize the reported inhibitory activities (IC50 values) of 7BIO and

selected alternative inhibitors against their primary targets and other kinases.

Table 1: Inhibitory Activity of 7BIO

Target Kinase 7BIO IC50 (µM) Reference

CDK1 22 [1]

CDK5 33 [1]

GSK3β 32 [1]

DYRK1A 1.9 [2]

DYRK2 1.3 [2]

FLT3 Potent inhibitor [2]

Aurora Kinase B Potent inhibitor [2]

Aurora Kinase C Potent inhibitor [2]

Note: There are conflicting reports regarding the potency of 7BIO. One study suggests it has

only "marginal inhibitory activity towards CDKs and GSK-3"[3].

Table 2: Comparative Inhibitory Activity of Alternative Kinase Inhibitors

Inhibitor
Primary
Target(s)

IC50 (nM)
Key Off-
Targets (IC50)

Reference(s)

Roscovitine

CDK1, CDK2,

CDK5, CDK7,

CDK9

160 - 700
ERK1/ERK2 (low

µM)
[4][5][6]

CHIR-99021 GSK3β, GSK3α 6.7, 10

>500-fold

selective over

other kinases

[7][8]
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The determination of a kinase inhibitor's specificity and potency relies on robust and well-

defined experimental protocols. Below are detailed methodologies for key experiments cited in

this guide.

In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the half-maximal inhibitory

concentration (IC50) of a compound against a specific kinase.

Objective: To quantify the concentration of an inhibitor required to reduce the activity of a target

kinase by 50%.

Materials:

Purified recombinant kinase (e.g., CDK5/p25, GSK3β)

Kinase-specific substrate (e.g., Histone H1 for CDK5, GS-2 peptide for GSK3β)

ATP (Adenosine Triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP or [γ-

³³P]ATP)

Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)

Test inhibitor (7BIO or alternatives) dissolved in a suitable solvent (e.g., DMSO)

Phosphocellulose paper or other capture membrane

Scintillation counter

96-well plates

Procedure:

Reaction Setup: Prepare a reaction mixture in a 96-well plate containing the kinase reaction

buffer, the specific substrate, and the purified kinase.

Inhibitor Addition: Add serial dilutions of the test inhibitor to the wells. Include a control with

solvent only (no inhibitor).
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Reaction Initiation: Start the kinase reaction by adding a mixture of non-radiolabeled and

radiolabeled ATP.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration

(e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

Reaction Termination: Stop the reaction by adding a stop solution, such as a high

concentration of EDTA or phosphoric acid.

Substrate Capture: Spot an aliquot of the reaction mixture from each well onto

phosphocellulose paper. The phosphorylated substrate will bind to the paper.

Washing: Wash the phosphocellulose papers extensively with a wash buffer (e.g.,

phosphoric acid) to remove unincorporated radiolabeled ATP.

Quantification: Measure the amount of radioactivity incorporated into the substrate using a

scintillation counter.

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor

concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response

curve.

Kinase Selectivity Profiling (General Workflow)
To assess the specificity of an inhibitor, it is screened against a large panel of kinases.

Objective: To determine the inhibitory activity of a compound against a broad range of kinases

to identify on-target and potential off-target interactions.

Procedure:

Panel Selection: A diverse panel of purified, active protein kinases is selected, representing

different branches of the human kinome.

Single-Point Screening: The test inhibitor is initially screened at a fixed, high concentration

(e.g., 10 µM) against the entire kinase panel. The percentage of inhibition for each kinase is

determined.
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Hit Identification: Kinases that show significant inhibition (e.g., >50% inhibition) are identified

as "hits."

IC50 Determination for Hits: For the identified hits, full dose-response curves are generated

by testing a range of inhibitor concentrations to determine the precise IC50 value for each

interaction.

Selectivity Analysis: The selectivity of the compound is assessed by comparing its potency

against the primary target(s) to its potency against other kinases in the panel.

Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the central roles of CDK5 and GSK3β in cellular signaling.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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